molecular formula C12H20N2O2S B2661279 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2309597-45-1

1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2661279
CAS No.: 2309597-45-1
M. Wt: 256.36
InChI Key: GPOMIKAVSNWAPA-UHFFFAOYSA-N
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Description

Historical Development of Methoxy-Substituted Thiophene-Urea Compounds

The integration of methoxy groups into thiophene-urea frameworks originated from efforts to enhance the solubility and bioavailability of heterocyclic compounds. Early work in the 2010s focused on substituting thiophene rings with electron-donating groups to modulate aromatic reactivity. Methoxyethyl side chains were subsequently introduced to improve metabolic stability, as evidenced by studies on analogous ureas showing reduced hepatic clearance compared to non-substituted derivatives.

A pivotal advancement came with the adoption of green chemistry principles. For instance, solvent-free microwave synthesis enabled the efficient coupling of methoxyethyl amines with thiophene-containing isocyanates, reducing reaction times from hours to minutes. This method was critical for producing 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, as traditional routes suffered from low yields due to steric hindrance from the 2-methylpropyl group.

Research Significance in Medicinal Chemistry

Thiophene-urea hybrids are prized for their dual functionality:

  • Thiophene moiety : Enhances π-π stacking interactions with enzyme active sites, as demonstrated in E. coli gyrase inhibition studies where chloro-thiophene derivatives achieved IC~50~ values below 1 μM.
  • Urea backbone : Serves as a hydrogen-bond donor/acceptor, critical for disrupting urease activity. For example, morpholine-thiophene thiosemicarbazones showed uncompetitive inhibition with IC~50~ values of 3.80 μM, surpassing thiourea standards.

The methoxyethyl group in 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea introduces steric bulk that may limit off-target interactions while maintaining water solubility—a balance rarely achieved in earlier analogs.

Evolutionary Trends in Thiophene-Urea Research

Recent synthesis methodologies have revolutionized the field:

Approach Advantages Application Example
Microwave-assisted 80–95% yields in <30 minutes Di/trisubstituted thioureas
Ultrasound-promoted Catalyst-free, room temperature reactions α-Ureidophosphonates
Computational design Predictive ADMET optimization Docking studies for E. coli gyrase

These innovations enabled the efficient production of complex derivatives like 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, which features a challenging tertiary carbon center adjacent to the thiophene ring.

Academic Positioning of 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

This compound occupies a niche among thiophene-ureas due to its distinct substitution pattern:

  • Thiophen-3-yl group : Unlike common 2-thienyl derivatives, the 3-position substitution alters electronic density distribution, potentially influencing binding to flat enzyme pockets.
  • Methoxyethyl vs. hydroxyethyl : Comparative studies of analogs show methoxy groups confer superior metabolic stability over hydroxylated versions, as evidenced by prolonged half-lives in microsomal assays.

Structural comparisons highlight its uniqueness:

Compound Substituents LogP Target Enzyme
1-(2-Methoxyethyl)...propyl)urea Methoxyethyl, thiophen-3-yl 2.81 Urease (predicted)
5g Chlorothiophen-2-yl, morpholine 3.12 Urease (IC~50~ 3.8 μM)
VC6880656 Trifluoromethyl, di-thiophene 4.05 Lysyl oxidase

Its moderate LogP (2.81) suggests favorable membrane permeability while avoiding excessive lipophilicity, addressing a key limitation of earlier generations. Current research prioritizes in silico validation of its urease inhibition potential, building on docking models developed for structurally related compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-12(2,10-4-7-17-8-10)9-14-11(15)13-5-6-16-3/h4,7-8H,5-6,9H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOMIKAVSNWAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NCCOC)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 2-methoxyethylamine with 2-methyl-2-(thiophen-3-yl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 2-methoxyethylamine with 2-methyl-2-(thiophen-3-yl)propyl isocyanate. The reaction is generally conducted under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. This process yields the target compound through nucleophilic addition, forming the urea structure .

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecular structures. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new compounds with tailored properties.

Biology

1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has been investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. The thiophene moiety is known to enhance biological interactions, possibly leading to significant therapeutic effects .

Medicine

The compound's unique structure suggests potential as a therapeutic agent . Preliminary studies indicate its involvement in modulating biological pathways, which could lead to applications in treating various diseases. Notably, compounds containing thiophene rings often exhibit diverse pharmacological effects, including antioxidant and antidepressant activities .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes . Its properties can be exploited in formulating advanced polymers or as additives in various chemical formulations.

Antioxidant Activity Study

A study examining the antioxidant properties of similar thiophene-containing compounds demonstrated significant free radical scavenging activity. This suggests that 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea could also exhibit similar benefits in oxidative stress-related conditions .

Antidepressant Effects

Research on derivatives of urea has shown promise as antidepressants in animal models. These studies highlight the potential for this compound to affect neurotransmitter systems positively, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophenyl group can interact with hydrophobic pockets, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related urea derivatives, highlighting key differences in substituents, applications, and properties:

Compound Name Substituents Molecular Formula Application/Properties Key Distinctions References
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea (Target) 2-Methoxyethyl, 2-methyl-2-(thiophen-3-yl)propyl C₁₂H₂₀N₂O₂S Not explicitly stated (likely pharmacological) Thiophen-3-yl group enhances π-π stacking potential; methoxyethyl improves solubility.
1-[2-methyl-2-(thiophen-3-yl)propyl]-3-(prop-2-en-1-yl)urea Propenyl, 2-methyl-2-(thiophen-3-yl)propyl C₁₂H₁₈N₂OS Unknown Propenyl group increases hydrophobicity; lacks methoxyethyl’s polarity.
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea Chiral dimethylamino, hydroxyphenyl, thiophen-3-yl C₁₉H₂₉N₃O₆S₂ Pharmacological (salt form for enhanced stability) Stereospecificity and hydroxyphenyl group may enhance receptor binding.
1-(3-Isopropylphenyl)-3,3-dimethylurea 3-Isopropylphenyl, dimethyl C₁₂H₁₈N₂O Agricultural (herbicide) Lipophilic substituents optimize soil adsorption and persistence.
1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea Aminopyridyl, triethoxysilylpropyl C₁₄H₂₄N₄O₄Si CO₂ adsorption (mesoporous organosilica nanoparticles) Silane groups enable integration into silica frameworks for gas capture.

Structural and Functional Insights:

Thiophene vs. Other Heterocycles: The target compound’s thiophen-3-yl group distinguishes it from analogs with thiophen-2-yl (e.g., impurities in ) or pyridyl groups (). The 3-position of thiophene may alter electronic interactions and bioavailability compared to 2-substituted derivatives . In contrast, 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea () uses a pyridyl group for CO₂ adsorption, demonstrating how heterocycle choice dictates application.

Substituent Effects on Solubility and Bioactivity: The methoxyethyl group in the target compound likely enhances water solubility compared to purely alkyl or aromatic substituents (e.g., propenyl in ).

Stereochemical Considerations :

  • Chiral centers in ’s compound underscore the importance of stereochemistry in pharmacological efficacy, a feature absent in the target compound .

Application-Specific Design :

  • The triethoxysilyl group in ’s urea enables covalent bonding to silica matrices, illustrating how functionalization tailors compounds for materials science .

Research Findings and Gaps

  • Further studies could explore its affinity for serotonin or dopamine receptors, given thiophene’s prevalence in neuroactive compounds .
  • Synthetic Routes : outlines urea synthesis via condensation reactions, applicable to the target compound. However, the thiophen-3-yl group may require specialized coupling agents .
  • Stability and Degradation : Thiophene-containing compounds (e.g., ) are prone to oxidation; the target compound’s stability under physiological conditions remains unstudied .

Biological Activity

1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, with the CAS number 2309597-45-1, is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 256.37 g/mol
  • Structure : The compound features a thiophene ring, which is known to influence biological activity.

Pharmacological Profile

Research indicates that compounds containing thiophene moieties often exhibit diverse pharmacological effects. For 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, preliminary studies suggest potential activities in the following areas:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may be attributed to the thiophene structure promoting electron delocalization.
  • Antidepressant Effects : Some derivatives of urea have shown promise as antidepressants in animal models, likely due to their ability to modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of the methoxyethyl and thiophenyl groups appears to enhance its interaction with biological targets. For instance, modifications in these substituents can significantly alter potency and selectivity towards specific receptors or enzymes.

Case Studies and Experimental Findings

A series of studies have explored the biological implications of related urea derivatives:

  • In Vitro Studies : In vitro assays have been conducted to assess the antioxidant capacity of similar compounds. Results indicated that modifications at the thiophene position can lead to enhanced radical scavenging abilities.
  • Animal Models : In behavioral assays using rodents, certain thiophene-containing urea derivatives exhibited significant reductions in depressive-like behaviors, suggesting a potential mechanism involving serotonin modulation.
  • Mechanistic Insights : Research utilizing quantitative structure-activity relationship (QSAR) models has highlighted critical structural features necessary for biological activity. For example, compounds with strong electron-withdrawing groups at specific positions on the thiophene ring showed increased potency against selected biological targets.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant radical scavenging
AntidepressantReduced depressive behaviors in rodent models
Enzyme InhibitionPotential inhibition of specific enzymes

Q & A

Q. What are the recommended synthetic pathways for 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, and what solvents/conditions are optimal?

The compound can be synthesized via urea bond formation between a 2-methoxyethyl isocyanate and a 2-methyl-2-(thiophen-3-yl)propylamine derivative. Reactions typically proceed in aprotic solvents like dichloromethane or ethanol under controlled temperatures (0–25°C) with catalytic bases (e.g., triethylamine) to facilitate nucleophilic substitution . Purity optimization may require column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key characterization includes:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns on the thiophene and methoxyethyl groups.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode).
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .
  • FT-IR to verify urea C=O stretches (~1640–1680 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Initial screens should include:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to identify antiproliferative effects.
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based kinetic assays.
  • Solubility and logP measurements (shake-flask method) to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) identifies key binding interactions (e.g., hydrogen bonds with urea carbonyl). QSAR models using descriptors like molar refractivity or topological polar surface area (TPSA) can predict bioavailability. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve contradictory data in biological activity across different cell lines?

Discrepancies may arise from metabolic degradation or cell-specific uptake. Mitigation approaches:

  • Metabolic stability assays (e.g., liver microsome incubation with LC-MS quantification).
  • Flow cytometry to measure cellular accumulation (e.g., fluorescently tagged analogs).
  • Transcriptomic profiling (RNA-seq) to correlate activity with expression of transporters or metabolic enzymes .

Q. How does the thiophene moiety influence environmental persistence and ecotoxicology?

Thiophene derivatives are prone to photodegradation but may bioaccumulate due to lipophilicity. Studies should include:

  • Hydrolysis/photolysis experiments (OECD 111/316 guidelines) under UV light (λ = 254–365 nm).
  • Daphnia magna acute toxicity tests (EC₅₀ determination).
  • Soil column leaching studies to assess mobility and sorption coefficients (Kd) .

Q. What advanced analytical techniques address challenges in quantifying trace metabolites?

  • LC-MS/MS with MRM for low-abundance metabolite detection (LOD < 1 ng/mL).
  • Isotope dilution assays (¹³C/²H-labeled internal standards) to correct for matrix effects.
  • Ion mobility spectrometry (IMS) to separate isobaric metabolites .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyMethod/InstrumentReference
Molecular WeightHRMS (ESI+)
logPShake-flask (octanol/water)
Aqueous SolubilityHPLC-UV (saturation shake)

Table 2: Recommended Biological Assay Conditions

Assay TypeCell Line/ModelKey Parameters
Cytotoxicity (MTT)MCF-748h incubation, IC₅₀ calculation
Metabolic StabilityHuman hepatocytes1 µM compound, 0–4h sampling

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